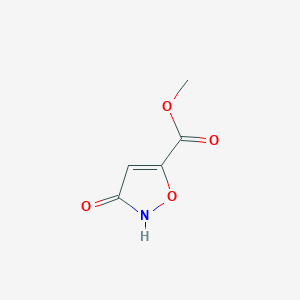
Methyl 3-hydroxyisoxazole-5-carboxylate
货号 B014425
分子量: 143.1 g/mol
InChI 键: BBFWUUBQSXVHHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08173652B2
Procedure details


Prepared according to Synthesis 1985, 1100. To a stirred solution of N-hydroxyurea (3.80 g, 50 mmol) and 1,5-diazabicyclo[5.4.0]undec-5-ene (8.37 g, 55 mmol) in methanol (50 mL) with cooling (ice bath) was added dimethyl ethyne dicarboxylate (7.11 g, 50 mmol) dropwise over 20 min. A dark red colour appeared then dissipated with each drop added, until finally a deep orange/red clear solution had formed. After an additional 20 min the mixture was concentrated to give a red oil which was then acidified with cooling in an ice/water bath to pH 1 with HCl (conc.). The resulting yellow mixture was extracted with diethyl ether (3×40 mL) then the aqueous phase was saturated with brine and extracted with ether (2×50 mL). The combined organic layers were then washed with water and brine and then dried over sodium sulfate, filtered and evaporated to afford the title compound (2.89 g, 40%) as white crystals after recrystallisation from chloroform. MS: m/e=143.8 [M+H]+.





Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][NH:2][C:3](N)=[O:4].N12CCCCC1C=NCCC2.[CH3:17][O:18][C:19]([C:21]#[C:22]C(OC)=O)=[O:20].Cl>CO>[CH3:17][O:18][C:19]([C:21]1[O:1][NH:2][C:3](=[O:4])[CH:22]=1)=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ONC(=O)N
|
|
Name
|
|
|
Quantity
|
8.37 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCN=CC2CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
7.11 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to Synthesis 1985, 1100
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until finally a deep orange/red clear solution had formed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After an additional 20 min the mixture was concentrated
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red oil which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting yellow mixture was extracted with diethyl ether (3×40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC(NO1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.89 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
